molecular formula C8H9ClF3NO B2452907 [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride CAS No. 2460755-66-0

[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride

Cat. No.: B2452907
CAS No.: 2460755-66-0
M. Wt: 227.61
InChI Key: XHKLIUPUEIDRJF-UHFFFAOYSA-N
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Description

[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C8H8F3NO·HCl. It is known for its unique structural features, including an amino group, a trifluoromethyl group, and a methanol moiety attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

[3-amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKLIUPUEIDRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460755-66-0
Record name [3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-nitro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Hydroxylation: The aldehyde group is then converted to a hydroxyl group through a reduction reaction, often using sodium borohydride (NaBH4).

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-amino-5-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 3-amino-5-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride is an organic compound notable for its unique structural features, including an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring. Its chemical formula is C8H8F3NO·HCl, and it has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Synthesis of Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation and reduction.
  • Catalyst Development : The compound is employed in the creation of new catalysts and ligands that can facilitate chemical reactions more efficiently.

Biology

  • Biochemical Studies : Researchers utilize [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride to investigate the effects of trifluoromethyl and amino groups on biological activity. This includes studying enzyme mechanisms and molecular interactions .
  • Drug Discovery : The compound is explored for its potential as a biochemical probe and as a building block for synthesizing biologically active compounds targeting specific enzymes or receptors.

Medicine

  • Therapeutic Applications : Due to its structural properties, [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride is being investigated for its potential therapeutic effects. It is particularly relevant in drug development processes where it acts as an intermediate in synthesizing various pharmaceuticals .
  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various microbial strains, revealing promising results in inhibiting their growth .

Industry

  • Material Science : The compound is utilized in producing specialty chemicals and materials with enhanced performance characteristics. Its unique chemical properties contribute to the development of advanced materials, including polymers and coatings that require specific stability and functionality.
  • Chemical Manufacturing : Its role as a precursor in the synthesis of other chemicals makes it valuable in various industrial applications where specific chemical properties are desired .

Mechanism of Action

The mechanism of action of [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • [3-Amino-5-(trifluoromethyl)phenyl]methanol
  • [3-Amino-4-(trifluoromethyl)phenyl]methanol
  • [3-Amino-5-(trifluoromethyl)phenyl]ethanol

Comparison:

  • [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability.
  • The trifluoromethyl group in these compounds imparts similar chemical properties, such as increased lipophilicity and metabolic stability.
  • The position of the trifluoromethyl group and the presence of different functional groups (e.g., methanol vs. ethanol) can influence the compound’s reactivity and biological activity.

Biological Activity

[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride, also known as a trifluoromethylated compound, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride can be attributed to its structural features, particularly the trifluoromethyl group and the amino functionality. These features allow the compound to interact with various biological targets, including enzymes and receptors.

Target Interactions

  • Kinases : Similar compounds have shown interactions with kinases involved in cellular signaling pathways. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.
  • Receptors : The compound may act as a ligand for specific receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Mode of Action

The compound likely exerts its effects through:

  • Hydrogen Bonding : The amino group can participate in hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target engagement.

Pharmacokinetics

Pharmacokinetic studies suggest that the presence of the hydroxy and trifluoromethyl groups enhances the solubility and bioavailability of [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride. This is crucial for its therapeutic efficacy in vivo.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of compounds containing trifluoromethyl groups against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 3.6 µM to 11.0 µM .

CompoundCell LineIC50 (µM)
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochlorideHCT-1163.6
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochlorideMCF-77.2
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochlorideHeLa11.0

Apoptosis Induction

Flow cytometric analyses have indicated that treatment with trifluoromethylated compounds can lead to increased apoptosis in cancer cells. For example, MCF-7 cells treated with a related compound showed a concentration-dependent increase in apoptotic cells .

Case Studies

  • Cytotoxic Activity Evaluation : A study assessed the effects of several trifluoromethylated compounds on cancer cell viability using the MTT assay. The results indicated that modifications to the trifluoromethyl group significantly influenced cytotoxic potency.
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells, revealing that they activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Q & A

Q. What are the optimal synthetic routes for preparing [3-Amino-5-(trifluoromethyl)phenyl]methanol hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of a phenyl ring. A plausible route includes:

Nitration/Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like trifluoromethyl iodide or copper-mediated cross-coupling .

Amination : Reduce a nitro intermediate to an amine using catalytic hydrogenation or sodium borohydride .

Hydroxymethylation : Oxidize a methyl group to methanol via controlled oxidation (e.g., KMnO₄ in acidic conditions) or reduction of a carbonyl precursor .

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt .

Q. Monitoring Efficiency :

  • TLC (e.g., dichloromethane/methanol mixtures) tracks intermediates .
  • LCMS confirms molecular ion peaks (e.g., m/z 772 [M+H]+ observed in similar compounds) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldMonitoring Method
NitrationHNO₃/H₂SO₄, 0°C~60%TLC (2:8 DCM/MeOH)
Salt FormationHCl/EtOH, RT>90%LCMS

Q. How can researchers characterize the purity and structural integrity of [3-Amino-5-(trifluoromethyl)phenyl]methanol hydrochloride?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), -NH₂ (δ 4.5–5.5 ppm), and -CH₂OH (δ 3.5–4.0 ppm).
    • ¹³C NMR : Signals for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and methanol carbon (δ 60–65 ppm) .
  • HPLC : Use reverse-phase columns (C18) with trifluoroacetic acid (TFA) in the mobile phase; retention time ~1.35 minutes under QC-SMD-TFA05 conditions .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~12% for hydrochloride salts) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions may arise from tautomerism, impurities, or salt dissociation. Strategies include:

  • Multi-Technique Validation : Cross-check NMR with LCMS to confirm molecular weight (e.g., m/z 511.96 for a related trifluoromethyl compound ).
  • pH-Dependent Studies : Analyze solubility and spectral shifts in buffered solutions to identify protonation states .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Example : Discrepancies in ¹H NMR integration may indicate residual solvents; use D₂O exchange to confirm labile protons .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The electron-withdrawing CF₃ group enhances thermal stability but may increase hydrolytic sensitivity:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >200°C for trifluoromethyl aromatics) .
  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH, monitor by HPLC for degradation products (e.g., loss of -CH₂OH group) .
    • Oxidative Stress : Treat with H₂O₂ to assess amine oxidation to nitro derivatives .

Q. Table 2: Stability Profile

ConditionDegradation PathwayDetection Method
pH 1.0 (HCl)Hydrolysis of -CH₂OHLCMS
60°C/75% RHNo significant changeTGA

Q. What computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Screen against targets like P2Y14 receptors (docking score < -8 kcal/mol suggests high affinity) .
  • QSAR Modeling : Use descriptors like logP (calculated ~2.5 for trifluoromethyl compounds) and topological polar surface area (TPSA) to predict permeability .
  • Pharmacophore Mapping : Identify critical features (e.g., amine for hydrogen bonding, CF₃ for hydrophobic interactions) .

Example : Derivatives with substituted pyridinyl groups show enhanced binding in P2Y14 antagonists .

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